molecular formula C8H4ClF3N2 B3220005 3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-43-0

3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3220005
CAS No.: 1190322-43-0
M. Wt: 220.58 g/mol
InChI Key: ZWBIRTYJPZIUOH-UHFFFAOYSA-N
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Description

3-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases. Derivatives of pyrrolo[2,3-b]pyridine are frequently explored as kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs), which play critical roles in cancer progression . The electron-withdrawing -CF₃ and chloro groups enhance metabolic stability and influence binding affinity by modulating electronic and steric properties.

Properties

IUPAC Name

3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-5-3-13-7-4(5)1-2-6(14-7)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBIRTYJPZIUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210978
Record name 3-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-43-0
Record name 3-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with suitable reagents to form the desired fused ring structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is in the development of pharmaceutical compounds. Its structural features allow it to function as a building block for various bioactive molecules.

Case Study: Anticancer Agents

Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer activity. A study demonstrated that modifications to the pyrrolopyridine scaffold could enhance potency against specific cancer cell lines. The incorporation of trifluoromethyl groups is known to improve metabolic stability and bioavailability, making this compound a candidate for further development in oncology therapeutics .

Material Science

In material science, this compound is being explored for its potential use in the synthesis of advanced materials. The trifluoromethyl group contributes to unique electronic properties that can be beneficial in creating conductive polymers and other materials with specific electronic characteristics.

Data Table: Properties of Conductive Polymers

PropertyValue
ConductivityHigh
Thermal StabilityModerate
SolubilityVaries with solvent

Agrochemicals

Another significant application of this compound is within agrochemicals. Its ability to act as a herbicide or pesticide precursor has been investigated due to its effectiveness in targeting specific plant pathways without affecting non-target species.

Case Study: Herbicide Development

A recent study focused on synthesizing herbicides based on this compound. The research highlighted that compounds derived from pyrrolopyridine structures showed selective herbicidal activity against certain weed species while being safe for crops. This selectivity is crucial for developing sustainable agricultural practices .

Mechanism of Action

The mechanism by which 3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing nature of the trifluoromethyl group, influences the compound’s reactivity and binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

This positional isomer (CAS 1196507-58-0) features substituents at positions 4 (Cl) and 5 (-CF₃) instead of 3 and 6. The altered substitution pattern may disrupt interactions within FGFR’s hydrophobic pocket, as position 5 modifications in related compounds (e.g., compound 4h in ) were critical for FGFR1 potency (IC₅₀ = 7 nM). The 3-chloro-6-CF₃ configuration likely offers superior steric alignment with the ATP-binding pocket compared to this isomer .

Substituent Variations

3-Methoxy-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Compound 4h)

6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine

This derivative () has a phenyl-linked -CF₃ group at position 6. The bulky aromatic substituent may reduce solubility compared to the target compound’s direct -CF₃ group, highlighting the trade-off between steric bulk and binding efficiency .

Core Structure Modifications

3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine

The pyrrolo[2,3-c]pyridine core (vs. The 7-fluoro substituent may further polarize the ring but lacks the -CF₃ group’s steric and electronic effects .

FGFR Inhibition Profiles

Compound 4h’s IC₅₀ values (Table 1) provide a benchmark for comparing substituent effects:

Table 1: FGFR Inhibitory Activity of Selected Derivatives

Compound FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) Key Substituents
4h () 7 9 3-methoxy, 5-CF₃
Target compound (hypothetical) Predicted Predicted 3-chloro, 6-CF₃

The 3-chloro group may improve FGFR1/2 affinity by strengthening hydrophobic interactions, while the 6-CF₃ could enhance selectivity over FGFR4 (IC₅₀ = 712 nM for 4h) .

Biological Activity

3-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, with the CAS number 932406-36-5, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

The molecular formula of this compound is C8H4ClF3N2, with a molar mass of 220.58 g/mol. The compound features a pyrrolopyridine structure that may contribute to its biological properties.

PropertyValue
Molecular FormulaC8H4ClF3N2
Molar Mass220.58 g/mol
CAS Number932406-36-5
PubChem CID71721001

Anti-inflammatory Effects

The anti-inflammatory potential of similar pyrrolopyridine derivatives has been explored, with some showing significant inhibition of COX-2 enzymes. This suggests that this compound may also possess anti-inflammatory properties, though direct evidence is still required .

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications to the pyrrolopyridine scaffold can influence biological activity. For instance, the introduction of halogen substituents and trifluoromethyl groups has been shown to enhance the binding affinity and selectivity towards target enzymes . The presence of the trifluoromethyl group in particular has been associated with increased lipophilicity and bioavailability.

Case Studies

  • Cryptosporidium Infection Models : In vitro assays using related compounds demonstrated effective inhibition of C. parvum with EC50 values in the low micromolar range (e.g., 0.17 μM) for structurally similar compounds. This raises the possibility that this compound could exhibit comparable efficacy .
  • COX Inhibition Studies : Compounds derived from the pyrrolopyridine framework have shown promising results in COX inhibition assays, indicating their potential as anti-inflammatory agents. For example, certain derivatives exhibited IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .

Q & A

Q. What are the established synthetic routes for 3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and what are their critical reaction parameters?

Methodological Answer: The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Halogenation: Chlorination at the 3-position using reagents like N-chlorosuccinimide (NIS) under controlled temperatures (0°C to rt) in acetone .
  • Trifluoromethylation: Introduction of the CF₃ group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with trifluoromethyl boronic acid derivatives. Reaction conditions require anhydrous solvents (toluene/EtOH/H₂O), Pd(PPh₃)₄ catalyst, and elevated temperatures (90–105°C) .
  • Protection/Deprotection: Use of silyl protecting groups (e.g., tris(1-methylethyl)silyl) to stabilize reactive intermediates during functionalization .

Example Reaction Scheme (Simplified):

StepReagents/ConditionsKey IntermediateYield (%)
1NIS, acetone, rt3-Chloro derivative75–85
2CF₃-Boron reagent, Pd(PPh₃)₄, 105°CTarget compound60–70

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Peaks at δ 12.25 ppm (NH proton) and δ 120–130 ppm (aromatic carbons) confirm the pyrrolopyridine scaffold. Trifluoromethyl groups show characteristic ¹⁹F NMR signals at δ -60 to -65 ppm .
    • LC-MS/HPLC: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 250.0) .
  • X-ray Crystallography: Resolves regiochemistry of substituents and confirms planarity of the heterocyclic core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for FGFR inhibition?

Methodological Answer:

  • Key Modifications:
    • 5-Position Substitution: Introducing hydrogen bond acceptors (e.g., methoxy groups) improves FGFR1 binding affinity (IC₅₀ = 7–25 nM) by interacting with Gly485 .
    • 3-Position Hydrophobic Groups: Bulky substituents (e.g., aryl rings) enhance hydrophobic pocket interactions, reducing off-target effects .
  • Ligand Efficiency (LE): Prioritize derivatives with LE > 0.3 (e.g., compound 4h in has LE = 0.35) to balance potency and molecular weight.

SAR Table (FGFR1 Inhibition):

DerivativeR-Group (Position)IC₅₀ (nM)Ligand Efficiency
4h3-Methoxyphenyl70.35
3k3-Chlorophenyl250.28

Q. How can conflicting biological activity data (e.g., apoptosis vs. anti-migration effects) be reconciled in studies of this compound?

Methodological Answer:

  • Mechanistic Profiling: Use multi-omics approaches (e.g., phosphoproteomics) to identify signaling pathways affected. For example:
    • Apoptosis Induction: Linked to caspase-3/7 activation via FGFR1 inhibition .
    • Anti-Migration Effects: Correlate with downregulation of MMP-9 and integrin β1, independent of FGFR .
  • Dose-Dependent Studies: Separate effects may dominate at different concentrations (e.g., apoptosis at IC₅₀, anti-migration at sub-IC₅₀) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regiochemical purity?

Methodological Answer:

  • Flow Chemistry: Continuous flow systems improve heat transfer during exothermic steps (e.g., trifluoromethylation) .
  • Catalyst Optimization: Use immobilized Pd catalysts (e.g., Pd/C) to enhance recyclability and reduce metal leaching .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Key Data Contradictions and Resolutions

  • Contradiction: Variability in reported IC₅₀ values for FGFR1 inhibition (e.g., 7 nM in vs. 25 nM in ).
    • Resolution: Differences in assay conditions (e.g., ATP concentration, kinase isoform) significantly impact IC₅₀. Standardize assays using the ADP-Glo™ Kinase Assay .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
3-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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